molecular formula C12H18NO3P B6246639 methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate CAS No. 2679950-85-5

methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate

Cat. No. B6246639
CAS RN: 2679950-85-5
M. Wt: 255.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate, also known as methyl-DAPA, is a synthetic molecule that has a wide range of applications in scientific research. It is a powerful reagent used in organic synthesis, and has been studied for its potential use in drug development. We will also provide a list of possible future directions for methyl-DAPA research.

Scientific Research Applications

Methyl-DAPA has a wide range of applications in scientific research. It has been studied for its potential use in drug development, as it has been shown to have anti-cancer and anti-inflammatory properties. It has also been used in the synthesis of peptide-based conjugates, which are used in drug delivery systems and as probes for imaging. Additionally, methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate has been used in the synthesis of other compounds, such as peptidomimetics and peptidyl-based drugs.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate is not yet fully understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. It is thought to be converted into an active form by the enzyme carboxylesterase, which is found in the liver. Once converted, the active form of methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate is thought to interact with various cellular targets, leading to the desired pharmacological effects.
Biochemical and Physiological Effects
Methyl-DAPA has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain types of cancer cells, and to induce apoptosis in certain types of cancer cells. Additionally, methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate has been shown to reduce inflammation in animal models of arthritis and to reduce the severity of symptoms in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

Methyl-DAPA has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is a stable compound, which makes it suitable for long-term storage. However, methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate is a synthetic compound, and its effects on humans are not yet fully understood. Therefore, it should be used with caution in human studies.

Future Directions

The potential applications of methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate are numerous, and there are many possible future directions for research. These include further studies on its mechanism of action, its effects on various types of cancer cells, and its potential use in drug development. Additionally, studies on its effects on inflammation, its potential use as a prodrug, and its potential use in the synthesis of peptidomimetics and peptidyl-based drugs are all areas that could be explored in the future.

Synthesis Methods

Methyl-DAPA can be synthesized using a two-step method involving a Grignard reaction followed by an alkylation reaction. In the first step, a Grignard reagent is reacted with a dimethylphosphoryl phenylacetylene to form a dimethylphosphoryl phenylacetylene adduct. In the second step, this adduct is reacted with 2-amino-3-methylbutanoic acid to form methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate. This method is simple and efficient, and has been used to synthesize a number of other compounds as well.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate involves the reaction of 4-(dimethylphosphoryl)benzaldehyde with L-alanine methyl ester followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "4-(dimethylphosphoryl)benzaldehyde", "L-alanine methyl ester", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-(dimethylphosphoryl)benzaldehyde (1.0 equiv) and L-alanine methyl ester (1.1 equiv) in methanol and add a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.2 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding saturated sodium hydroxide solution and extract the product with diethyl ether.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the target compound as a white solid." ] }

CAS RN

2679950-85-5

Product Name

methyl (2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoate

Molecular Formula

C12H18NO3P

Molecular Weight

255.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.